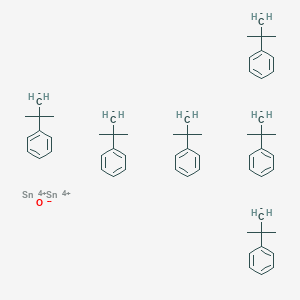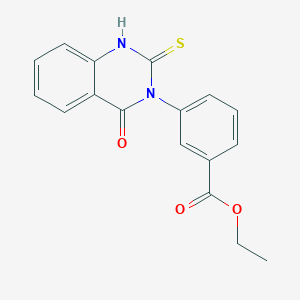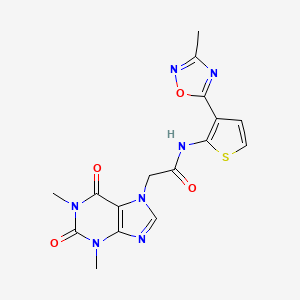
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is a complex organometallic compound that combines organic and inorganic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) typically involves the reaction of 2-Methanidylpropan-2-ylbenzene with a tin(IV) reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include diethyl ether and tetrahydrofuran (THF), which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) oxide derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropylmagnesium chloride: Similar in structure but contains magnesium instead of tin.
1-Methyl-4-propan-2-ylbenzene: Contains a similar benzene ring structure but lacks the tin component.
Uniqueness
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is unique due to the presence of the tin(IV) center, which imparts distinct chemical and biological properties compared to its magnesium and purely organic counterparts.
Properties
Molecular Formula |
C60H78OSn2 |
|---|---|
Molecular Weight |
1052.7 g/mol |
IUPAC Name |
2-methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/q6*-1;-2;2*+4 |
InChI Key |
QEVPQNLXIQMSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[O-2].[Sn+4].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098430.png)

![1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098436.png)
![5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14098439.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/structure/B14098448.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098460.png)

![N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate](/img/structure/B14098483.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14098490.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2h)-one](/img/structure/B14098491.png)
![Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098497.png)

